cis-Stilbeneboronic acid diethanolamine ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Stilbeneboronic acid diethanolamine ester typically involves the reaction of cis-stilbeneboronic acid with diethanolamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the ester bond .
Industrial Production Methods: This process is scalable and can be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: cis-Stilbeneboronic acid diethanolamine ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the ester back to its corresponding alcohol and boronic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel
Major Products:
Oxidation: Boronic acids.
Reduction: Alcohols and boronic acids.
Substitution: Various substituted boronic esters
Scientific Research Applications
cis-Stilbeneboronic acid diethanolamine ester has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in targeting specific enzymes.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of cis-Stilbeneboronic acid diethanolamine ester involves its interaction with specific molecular targets, such as enzymes and proteins. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
- Phenylboronic acid
- Pinacolborane
- Vinylboronic acid
Comparison: cis-Stilbeneboronic acid diethanolamine ester is unique due to its specific structure, which allows for selective interactions with certain molecular targets. Compared to other boronic acids, it offers distinct advantages in terms of stability and reactivity .
Properties
Molecular Formula |
C18H20BNO2 |
---|---|
Molecular Weight |
293.2 g/mol |
IUPAC Name |
2-[(E)-1,2-diphenylethenyl]-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C18H20BNO2/c1-3-7-16(8-4-1)15-18(17-9-5-2-6-10-17)19-21-13-11-20-12-14-22-19/h1-10,15,20H,11-14H2/b18-15- |
InChI Key |
VMCNVUTVKBCQKB-SDXDJHTJSA-N |
Isomeric SMILES |
B1(OCCNCCO1)/C(=C\C2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
B1(OCCNCCO1)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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